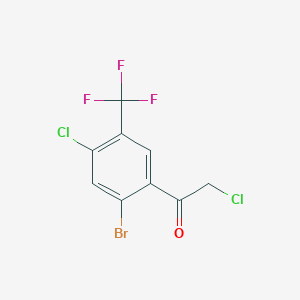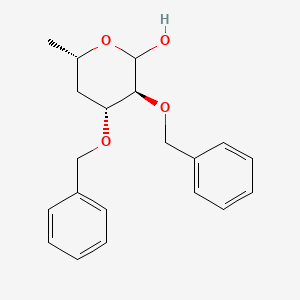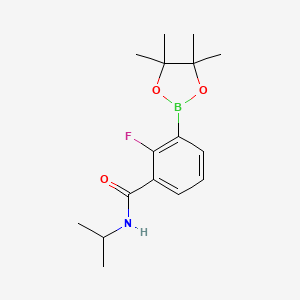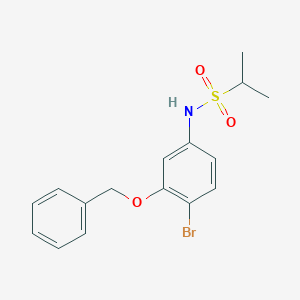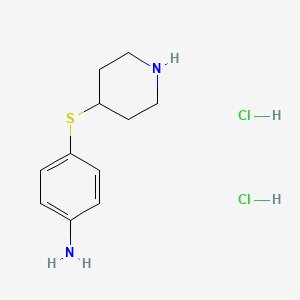
5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal typically involves the condensation of N-hydroxymethyl phthalimide with salicylic acid. The reaction is carried out in the presence of glacial acetic acid and distilled water, with the mixture being stirred at room temperature for about four hours. After the reaction is complete, the precipitates are filtered, washed with acetone, and air-dried .
Analyse Chemischer Reaktionen
5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal acetates, formalin, and glacial acetic acid. The major products formed from these reactions are typically metal complexes, such as those involving copper, manganese, zinc, cobalt, and nickel .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used to study the formation of metal complexes and their properties. In biology, it has been investigated for its antimicrobial activity, particularly against plant pathogens. In medicine, it is being explored for its potential use in drug development, particularly in the design of new antimicrobial agents. In industry, it is used in the production of various chemical intermediates .
Wirkmechanismus
The mechanism of action of 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal involves its interaction with specific molecular targets and pathways. It is known to form complexes with metal ions, which can enhance its antimicrobial activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes in microorganisms .
Vergleich Mit ähnlichen Verbindungen
5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal can be compared with other similar compounds, such as 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride and 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. These compounds share the 1,3-dioxoisoindoline moiety but differ in their substituents and functional groups.
Eigenschaften
Molekularformel |
C13H13NO4 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
5-(1,3-dioxoisoindol-2-yl)oxypentanal |
InChI |
InChI=1S/C13H13NO4/c15-8-4-1-5-9-18-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-8H,1,4-5,9H2 |
InChI-Schlüssel |
LUPWYCFSBPVTOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)
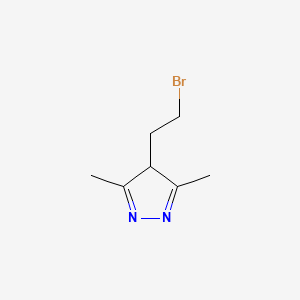

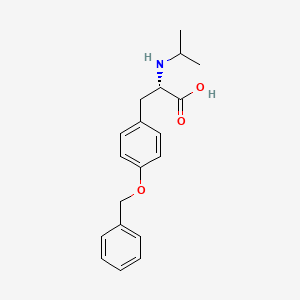
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13725318.png)
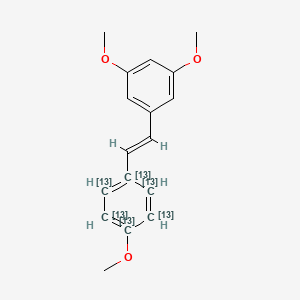
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725323.png)
